molecular formula C12H20O B14324274 1-Pentylbicyclo[4.1.0]heptan-3-one CAS No. 112039-12-0

1-Pentylbicyclo[4.1.0]heptan-3-one

Cat. No.: B14324274
CAS No.: 112039-12-0
M. Wt: 180.29 g/mol
InChI Key: BPWGCDLYJQSQEU-UHFFFAOYSA-N
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Description

1-Pentylbicyclo[410]heptan-3-one is a bicyclic ketone with a unique structure that includes a cyclopropane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Pentylbicyclo[4.1.0]heptan-3-one typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often include mild temperatures and specific solvents to facilitate the cycloisomerization process.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the principles of transition metal-catalyzed cycloisomerization can be scaled up for larger production. The choice of catalyst and reaction conditions would be optimized for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Pentylbicyclo[4.1.0]heptan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the ketone group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted bicyclic compounds depending on the nucleophile used.

Scientific Research Applications

1-Pentylbicyclo[4.1.0]heptan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Pentylbicyclo[4.1.0]heptan-3-one involves its interaction with molecular targets through its ketone group. The compound can act as an electrophile, participating in nucleophilic addition reactions. The cyclopropane ring strain also makes it a reactive intermediate in various transformations .

Comparison with Similar Compounds

    Bicyclo[4.1.0]heptan-3-one: A similar bicyclic ketone with different substituents.

    Bicyclo[3.1.0]hexan-3-one: Another bicyclic ketone with a smaller ring system.

Uniqueness: 1-Pentylbicyclo[4.1.0]heptan-3-one is unique due to its pentyl substituent, which can influence its reactivity and interactions in chemical and biological systems. The presence of the cyclopropane ring also adds to its distinct chemical properties .

Properties

CAS No.

112039-12-0

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

1-pentylbicyclo[4.1.0]heptan-3-one

InChI

InChI=1S/C12H20O/c1-2-3-4-7-12-8-10(12)5-6-11(13)9-12/h10H,2-9H2,1H3

InChI Key

BPWGCDLYJQSQEU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC12CC1CCC(=O)C2

Origin of Product

United States

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